5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime
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Overview
Description
5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro group, two methyl groups, and an oxime functional group attached to the pyrazole ring. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime typically involves the following steps:
Formation of 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde: This intermediate can be synthesized by reacting 5-chloro-1,3-dimethylpyrazole with an appropriate aldehyde source under controlled conditions.
Oximation: The aldehyde intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and methyl groups may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dimethylpyrazole: Lacks the oxime group, making it less reactive in certain chemical reactions.
1,3-Dimethyl-5-phenoxy-4-pyrazolecarbaldehyde oxime: Contains a phenoxy group instead of a chloro group, which may alter its biological activity and chemical reactivity.
Uniqueness
5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime is unique due to the presence of both a chloro group and an oxime group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(NE)-N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-4-5(3-8-11)6(7)10(2)9-4/h3,11H,1-2H3/b8-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVKQHOYAXLRET-FPYGCLRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NO)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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